5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group and a 2,5-dimethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput techniques and advanced purification methods such as chromatography. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on the biological context, but common targets include kinases and other signaling proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine
- 5-(4-chlorophenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine
- 5-(4-bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine
Uniqueness
5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 4-chlorophenyl and 2,5-dimethylphenyl groups enhances its potential for diverse applications, making it a valuable compound for further research and development.
Biological Activity
5-(4-Chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings regarding its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C17H16ClN3S with a molecular weight of approximately 315.84 g/mol. The presence of the chlorophenyl and dimethylphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thienopyrimidines, including the compound , exhibit significant antimicrobial properties. A study highlighted the efficacy of thienopyrimidine derivatives against various Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 1 µg/mL against resistant strains of Staphylococcus aureus and Enterococcus faecium .
Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | S. aureus | 1 |
Compound B | E. faecium | 2 |
Compound C | C. auris | >64 |
Anticancer Activity
The anticancer potential of thienopyrimidine derivatives has been explored extensively. In vitro studies have shown that these compounds can inhibit the growth of cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer). For instance, one study reported a significant decrease in cell viability (39.8%) for compounds similar to this compound when tested against Caco-2 cells .
Table 2: Anticancer Activity Against Cell Lines
Compound | Cell Line | Viability (%) | IC50 (µM) |
---|---|---|---|
Compound A | Caco-2 | 39.8 | 0.16 |
Compound B | A549 | 55.4 | 0.20 |
The mechanism by which thienopyrimidine derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For example, studies have identified that certain thienopyrimidines target respiratory complex I in Helicobacter pylori, leading to disrupted ATP synthesis . This specificity suggests potential for developing targeted therapies with reduced side effects.
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Case Study on Antimicrobial Resistance : A compound structurally related to this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing comparable efficacy to standard treatments .
- Case Study on Cancer Treatment : In preclinical models, thienopyrimidine derivatives demonstrated promising results in reducing tumor size in xenograft models of colorectal cancer .
Properties
Molecular Formula |
C20H16ClN3S |
---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H16ClN3S/c1-12-3-4-13(2)17(9-12)24-19-18-16(10-25-20(18)23-11-22-19)14-5-7-15(21)8-6-14/h3-11H,1-2H3,(H,22,23,24) |
InChI Key |
COYBVCQXTVEDFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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